3-Bromo-5-(methoxymethoxy)pyridine (1346556-39-5) Orthogonal Stability Profile versus 3-Bromo-5-hydroxypyridine Under Basic Cross-Coupling Conditions
3-Bromo-5-(methoxymethoxy)pyridine maintains the MOM-protected phenol as an inert functionality under the basic conditions required for Suzuki-Miyaura and related palladium-catalyzed cross-couplings, whereas the free phenol of 3-bromo-5-hydroxypyridine (CAS 74115-13-2) is deprotonated and can participate in competing nucleophilic substitutions or coordinate to palladium catalysts, reducing coupling efficiency and necessitating additional protection steps [1]. This orthogonal stability profile is a defining feature of the MOM protecting group: MOM ethers are stable to strong bases, Grignard reagents, alkyllithiums, and lithium aluminum hydride, remaining intact through a broad range of nucleophilic and basic transformations [2].
| Evidence Dimension | Functional group stability under basic/nucleophilic conditions (class-level MOM ether property) |
|---|---|
| Target Compound Data | MOM-protected phenol: Stable to strong bases (NaOH, K₂CO₃), Grignard reagents, alkyllithiums, LiAlH₄ [2] |
| Comparator Or Baseline | 3-bromo-5-hydroxypyridine: Free phenol undergoes deprotonation (pKa ~10), participates in competing nucleophilic substitutions |
| Quantified Difference | Qualitative orthogonal stability advantage; MOM remains intact while phenol is reactive |
| Conditions | Class-level protecting group stability data; direct comparative experimental data for this specific compound not available in public domain |
Why This Matters
The orthogonal stability profile eliminates the need for additional protection/deprotection steps prior to cross-coupling, directly reducing synthetic step count and improving overall yield in multi-step sequences.
- [1] ChemicalBook. 3-Bromo-5-methoxypyridine: Properties and Applications. 2026. Used in Suzuki, Sonogashira, and Buchwald-Hartwig couplings. View Source
- [2] StudyRes. Protection (and Deprotection) of Functional Groups in Organic Synthesis. 2017. MOM protection: stable to strong bases, Grignard reagents, alkyllithiums, LiAlH₄. View Source
